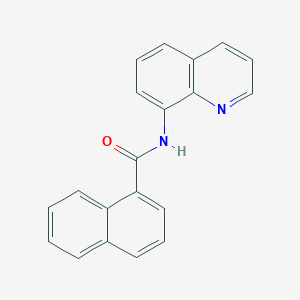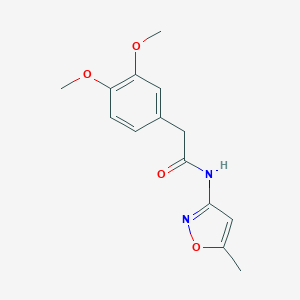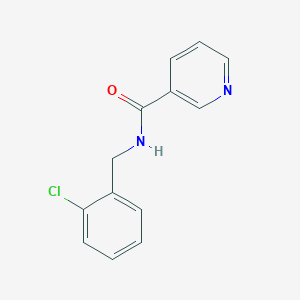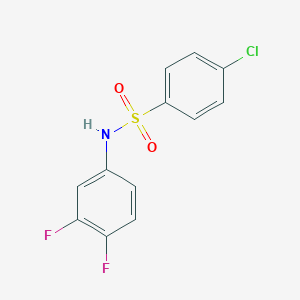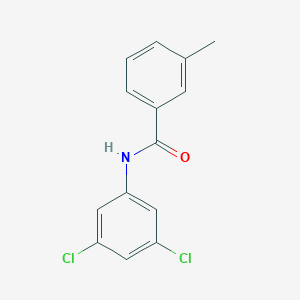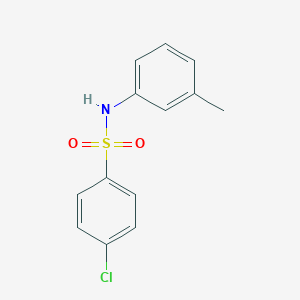
4-chloro-N-(3-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that is widely used in scientific research. It is an organic compound with the molecular formula C14H13ClN2O2S and a molar mass of 324.79 g/mol. This compound is also known as chloro-3-methylbenzenesulfonamide and has several applications in the field of chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(3-methylphenyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are responsible for the production of inflammatory mediators. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a good safety profile and is well-tolerated in animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-N-(3-methylphenyl)benzenesulfonamide in lab experiments include its anti-inflammatory and analgesic properties, its good safety profile, and its well-established synthesis method. However, one of the limitations of using this compound is its low yield, which can make it difficult to obtain large quantities for use in experiments.
Orientations Futures
There are several future directions for the use of 4-chloro-N-(3-methylphenyl)benzenesulfonamide in scientific research. One of the major areas of interest is in the development of new drugs for the treatment of inflammatory and pain-related diseases. This compound has also been shown to have potential as a tool for studying the mechanisms of inflammation and pain in the body. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(3-methylphenyl)benzenesulfonamide involves the reaction of 3-methylbenzenesulfonamide with thionyl chloride and then with chloramine-T. This process results in the formation of the desired compound. The yield of this reaction is around 50-60%.
Applications De Recherche Scientifique
4-chloro-N-(3-methylphenyl)benzenesulfonamide has several applications in scientific research. One of the major applications is in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and analgesic properties and has been used in the development of new drugs for the treatment of various diseases.
Propriétés
Formule moléculaire |
C13H12ClNO2S |
|---|---|
Poids moléculaire |
281.76 g/mol |
Nom IUPAC |
4-chloro-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-3-2-4-12(9-10)15-18(16,17)13-7-5-11(14)6-8-13/h2-9,15H,1H3 |
Clé InChI |
YQDVIIUBDVEMIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)



